3-(4-methanesulfonylphenyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]propanamide
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Overview
Description
3-(4-methanesulfonylphenyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]propanamide is a complex organic compound that features a combination of methoxy, thiophene, and methylsulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methanesulfonylphenyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene ring, followed by the introduction of the methoxy group. The final steps involve the addition of the methylsulfonyl group and the formation of the propanamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-methanesulfonylphenyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy and methylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the amide group may produce primary or secondary amines.
Scientific Research Applications
3-(4-methanesulfonylphenyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonylphenyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The thiophene ring may interact with enzymes or receptors, modulating their activity. The methoxy and methylsulfonyl groups can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities.
Methoxy-substituted compounds: Compounds such as 2-methoxybenzamide and 3-methoxybenzamide have similar functional groups.
Methylsulfonyl-substituted compounds: Compounds like methylsulfonylbenzene and methylsulfonylmethane are structurally related.
Uniqueness
3-(4-methanesulfonylphenyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-22-16(14-9-10-23-12-14)11-18-17(19)8-5-13-3-6-15(7-4-13)24(2,20)21/h3-4,6-7,9-10,12,16H,5,8,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXMWCOXGCVZKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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